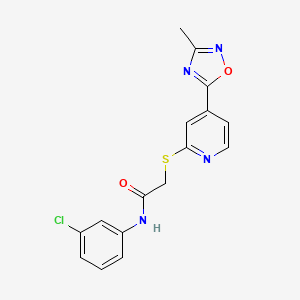

N-(3-chlorophenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

CAS No.: 1251616-33-7

Cat. No.: VC7292824

Molecular Formula: C16H13ClN4O2S

Molecular Weight: 360.82

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251616-33-7 |

|---|---|

| Molecular Formula | C16H13ClN4O2S |

| Molecular Weight | 360.82 |

| IUPAC Name | N-(3-chlorophenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |

| Standard InChI | InChI=1S/C16H13ClN4O2S/c1-10-19-16(23-21-10)11-5-6-18-15(7-11)24-9-14(22)20-13-4-2-3-12(17)8-13/h2-8H,9H2,1H3,(H,20,22) |

| Standard InChI Key | IAMDPHOOLWYWFY-UHFFFAOYSA-N |

| SMILES | CC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=CC(=CC=C3)Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three key moieties:

-

3-Chlorophenyl Group: A benzene ring substituted with a chlorine atom at the meta position, known to enhance lipophilicity and influence receptor binding.

-

Pyridine-Thioacetamide Backbone: A pyridine ring (a six-membered aromatic ring with one nitrogen atom) linked to a thioacetamide group (–S–CH2–C(=O)–NH–), which facilitates hydrogen bonding and sulfur-mediated interactions.

-

3-Methyl-1,2,4-Oxadiazole: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, with a methyl group at position 3. This moiety contributes to metabolic stability and electronic effects .

The molecular formula is C16H13ClN4O2S, with a molar mass of 360.82 g/mol. The IUPAC name is N-(3-chlorophenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide, and its SMILES string is CC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=CC(=CC=C3)Cl.

Synthesis and Derivatives

Proposed Synthetic Routes

While no explicit synthesis protocol for this compound is published, analogous oxadiazole derivatives are typically synthesized via:

-

Cyclization of Acylthiosemicarbazides: Thiosemicarbazides derived from carboxylic acids undergo cyclization in basic conditions (e.g., NaOH/KI) to form 1,3,4-oxadiazoles .

-

Coupling Reactions: The pyridine-thioacetamide backbone could be constructed via nucleophilic aromatic substitution (SNAr) between a 2-mercaptopyridine derivative and a chloroacetamide intermediate.

-

Oxadiazole Formation: The 3-methyl-1,2,4-oxadiazole ring is likely synthesized from a nitrile and hydroxylamine, followed by methylation .

Structural Analogues and Modifications

-

VC5098896: A related compound (CAS No. 2034532-00-6) featuring a triazolopyridine-oxadiazole core demonstrates the versatility of oxadiazole hybridization in drug design.

-

Thiophene-Oxadiazole Hybrids: Compounds like TOT-14 (IC50 = 4.83 µg/mL against MCF-7 cells) highlight the anticancer potential of oxadiazole-containing hybrids .

Molecular Interactions and Mechanistic Insights

DNA Binding

While untested for this compound, analogous oxadiazoles (e.g., TOT-14) bind calf thymus DNA with moderate affinity (K = 4.25 × 10³ M⁻¹), suggesting intercalation or groove-binding modes .

Enzyme Targets

-

Histone Deacetylases (HDACs): Oxadiazole-hydroxamate hybrids inhibit HDACs, altering gene expression in cancer cells .

-

Topoisomerase II: Oxadiazole-coumarin conjugates stabilize topoisomerase II-DNA cleavage complexes, inducing DNA damage .

Computational Predictions

-

Docking Studies: Molecular docking of similar compounds reveals favorable interactions with ATP-binding pockets of kinases (e.g., EGFR, VEGFR2) .

-

ADME Properties: Predicted to obey Lipinski’s Rule of Five (MW < 500, HBD ≤ 5, HBA ≤ 10), suggesting oral bioavailability.

Data Tables

Table 1: Physicochemical and Structural Data

| Property | Value | Source |

|---|---|---|

| CAS No. | 1251616-33-7 | |

| Molecular Formula | C16H13ClN4O2S | |

| Molecular Weight | 360.82 g/mol | |

| IUPAC Name | N-(3-chlorophenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |

| SMILES | CC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=CC(=CC=C3)Cl | |

| PubChem CID | 49665143 |

Table 2: Hypothesized Biological Activities (Based on Analogues)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume